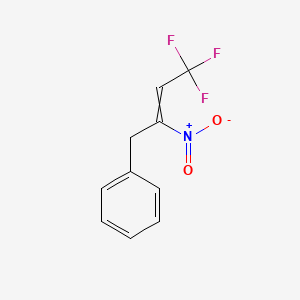

(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene

Descripción general

Descripción

(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene: is a versatile organic compound characterized by its trifluoromethyl group and nitro-substituted butadiene structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of (4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene typically involves the reaction of benzene with trifluoromethylating agents followed by nitration. One common method is the trifluoromethylation of benzene using reagents like trifluoromethyl iodide, followed by nitration using nitric acid.

Industrial Production Methods: : On an industrial scale, the compound is produced through controlled reactions in specialized reactors to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and reaction time to optimize the production efficiency.

Análisis De Reacciones Químicas

Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: : Electrophilic aromatic substitution reactions are common, often using reagents like bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed: : The major products from these reactions include oxidized derivatives, reduced forms, and various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

The compound is utilized as a building block in the synthesis of pharmaceuticals. Its trifluoromethyl and nitro groups enhance biological activity and solubility properties, making it valuable in drug design. Research indicates that derivatives of (4,4,4-trifluoro-2-nitrobut-2-enyl)benzene exhibit potential as anti-cancer agents due to their ability to inhibit specific enzyme pathways involved in tumor growth .

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis .

Material Science

Polymer Chemistry

this compound is explored as a monomer for creating fluorinated polymers. These polymers are known for their thermal stability and resistance to chemical degradation. The incorporation of this compound into polymer matrices can enhance properties such as hydrophobicity and mechanical strength .

Table 1: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

| Hydrophobicity | Increased |

Agricultural Chemistry

Herbicide Development

The compound has been investigated for its potential use in herbicides. Its structure allows for the development of selective herbicides that target specific weed species while minimizing damage to crops. Research has shown that formulations containing this compound can effectively inhibit weed growth without adversely affecting crop yield .

Case Study: Herbicidal Efficacy

In a field trial, a herbicide formulation based on this compound demonstrated superior efficacy against common agricultural weeds compared to traditional herbicides. This formulation reduced the need for multiple applications and provided longer-lasting control .

Analytical Chemistry

Analytical Standards

The compound serves as an analytical standard in various chemical assays due to its unique spectral properties. It is used in chromatography and mass spectrometry to calibrate instruments and validate methods for detecting similar compounds in complex mixtures .

Mecanismo De Acción

The mechanism by which (4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the nitro group can participate in various biological interactions.

Comparación Con Compuestos Similares

(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene: is unique due to its trifluoromethyl and nitro groups, which confer distinct chemical properties compared to similar compounds. Some similar compounds include:

Trifluoromethylbenzene: : Lacks the nitro group, resulting in different reactivity and applications.

Nitrobenzene: : Lacks the trifluoromethyl group, leading to different chemical behavior.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene is an organic compound characterized by a benzene ring substituted with a trifluoromethyl and a nitro group. The unique structural features of this compound suggest potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.

The molecular formula for this compound is C₁₀H₈F₃NO₂. The trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for its interaction with biological systems. The nitro group is known for its reactivity and potential biological effects.

While specific literature on the mechanism of action for this compound is limited, insights can be drawn from related nitro compounds. Nitro groups typically undergo reduction in biological systems to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction often leads to cellular damage and death, making nitro compounds significant in antimicrobial and anticancer therapies .

Antimicrobial Activity

Nitro-containing compounds have been extensively studied for their antimicrobial properties. For instance, nitroimidazoles are well-known antibiotics that exert their effects through the formation of toxic intermediates upon reduction . Although specific data on this compound's antimicrobial efficacy is not yet available, its structural similarity to known antimicrobial agents suggests potential activity against various pathogens.

Anticancer Potential

Research indicates that nitro compounds can exhibit antineoplastic activity. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells . Given the structural characteristics of this compound, it may also share similar anticancer properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Methylsulfanyl)-4-(2-nitrobut-1-enyl)benzene | Contains a methylsulfanyl group instead of trifluoromethyl | Different electronic properties due to sulfur presence |

| 2-Nitro-1-(trifluoromethyl)benzene | Contains a trifluoromethyl group but lacks enyl functionality | More stable due to lack of double bond |

| 3-Trifluoromethylphenol | Contains hydroxyl group instead of nitro | Exhibits different reactivity patterns due to hydroxyl group |

The unique combination of both trifluoromethyl and nitro groups in this compound provides distinct chemical behavior and potential applications not found in these other compounds.

Case Studies and Research Findings

Currently, there are no specific case studies directly involving this compound. However, ongoing research into similar nitro compounds suggests a promising avenue for exploration in drug development. For example:

- Antimicrobial Studies : Nitro derivatives such as metronidazole have shown effectiveness against anaerobic bacteria through mechanisms involving DNA damage.

- Anticancer Research : Nitro compounds have been investigated for their ability to induce apoptosis in cancer cells by generating ROS.

These findings highlight the potential for this compound to be explored in similar contexts.

Propiedades

IUPAC Name |

(4,4,4-trifluoro-2-nitrobut-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c11-10(12,13)7-9(14(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJNVDOPPGHBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=CC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.